molecular formula C19H19NO4 B6411227 5-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1262006-40-5

5-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411227
CAS No.: 1262006-40-5
M. Wt: 325.4 g/mol
InChI Key: LAWPELLMQDTDOY-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid: is an organic compound that features a benzoic acid core substituted with a methoxy group and a pyrrolidinylcarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common approach is the acylation of 5-methoxybenzoic acid with 3-pyrrolidinylcarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid.

    Reduction: 5-Methoxy-3-(3-pyrrolidinylcarbinolphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis to create more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine: In medicinal chemistry, 5-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyrrolidinylcarbonyl groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    5-Methoxybenzoic acid: Lacks the pyrrolidinylcarbonylphenyl group, making it less complex.

    3-(3-Pyrrolidinylcarbonylphenyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and properties.

    5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid: An oxidized derivative with different chemical properties.

Uniqueness: 5-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the presence of both methoxy and pyrrolidinylcarbonyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-17-11-15(10-16(12-17)19(22)23)13-5-4-6-14(9-13)18(21)20-7-2-3-8-20/h4-6,9-12H,2-3,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPELLMQDTDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692107
Record name 5-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-40-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-methoxy-3′-(1-pyrrolidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262006-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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